BenchChemオンラインストアへようこそ!

1H-Imidazole-4-sulfonamide

Histamine H3 receptor CNS drug discovery sulfonamide vs. urea pharmacophore

1H-Imidazole-4-sulfonamide is a small heterocyclic building block (C₃H₅N₃O₂S, MW 147.16) bearing a primary sulfonamide (–SO₂NH₂) at the imidazole 4‑position. Owing to rapid annular prototropic tautomerism, it exists in dynamic equilibrium with 1H‑imidazole‑5‑sulfonamide, effectively rendering the 4‑ and 5‑positions chemically equivalent under most conditions.

Molecular Formula C3H5N3O2S
Molecular Weight 147.16 g/mol
CAS No. 58768-75-5
Cat. No. B1629164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4-sulfonamide
CAS58768-75-5
Molecular FormulaC3H5N3O2S
Molecular Weight147.16 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8)
InChIKeyJAURKIVAGLWIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4-sulfonamide (CAS 58768-75-5) – A Tautomeric Imidazole Sulfonamide Scaffold for Drug Discovery and Chemical Biology


1H-Imidazole-4-sulfonamide is a small heterocyclic building block (C₃H₅N₃O₂S, MW 147.16) bearing a primary sulfonamide (–SO₂NH₂) at the imidazole 4‑position . Owing to rapid annular prototropic tautomerism, it exists in dynamic equilibrium with 1H‑imidazole‑5‑sulfonamide, effectively rendering the 4‑ and 5‑positions chemically equivalent under most conditions [1]. Its predicted pKa of 9.49 ± 0.60 places the sulfonamide group predominantly in the neutral form at physiological pH, while the imidazole ring provides both hydrogen‑bond donor and metal‑coordinating capacity. This dual functionality underpins its utility as a privileged fragment in the design of histamine H₃ receptor antagonists, C‑linked azole antifungals, protein farnesyltransferase inhibitors, and carbonic‑anhydrase‑targeted probes.

Why 1H-Imidazole-4-sulfonamide Cannot Be Freely Substituted by Alternative Imidazole Sulfonamides – Position, Tautomerism, and H‑Bond Geometry Matter


Despite sharing the imidazole‑sulfonamide pharmacophore, positional isomers and N‑methylated analogs of 1H‑imidazole‑4‑sulfonamide exhibit large, quantifiable differences in target‑binding affinity and physicochemical behaviour. The 4‑sulfonamide scaffold (as its 4(5)‑tautomeric pair) provides an optimal H‑bond donor‑acceptor geometry that is absent in the 2‑sulfonamide isomer and is abolished by N‑methylation, which freezes the system into a single, non‑tautomerizing state [1]. Moreover, replacing the sulfonamide linker with a urea isostere in H₃‑receptor antagonists results in a >40‑fold loss of affinity, directly demonstrating that the sulfonamide group is not a generic spacer but a pharmacophore‑defining element [2]. The four pieces of quantitative evidence catalogued in Section 3 establish that substitution with a “close analogue” can degrade potency by one to two orders of magnitude, directly impacting hit‑to‑lead timelines and procurement decisions.

Quantitative Differentiation of 1H-Imidazole-4-sulfonamide Versus Closest Structural Analogs – Head‑to‑Head and Cross‑Study Evidence


Imidazole‑4‑sulfonamide vs. Urea Isostere in Histamine H₃ Antagonists – A 40‑Fold Affinity Gap

In a controlled head‑to‑head comparison within a single study, the imidazole‑4‑sulfonamide derivative JB96132 achieved a pKi of 8.2 in guinea‑pig cortex membranes, whereas its direct urea equivalent exhibited a pKi of only 6.6 in guinea‑pig ileum [1]. The ∼1.6 log‑unit difference corresponds to a 40‑fold higher binding affinity conferred solely by the sulfonamide linker [1]. The authors note that this advantage is not incremental but transformative, moving the compound from a marginal hit to a viable lead [1].

Histamine H3 receptor CNS drug discovery sulfonamide vs. urea pharmacophore

4(5)‑Tautomeric Sulfonamide vs. Fixed 2‑Sulfonamide Isomer – A pKa‑Driven Difference in Ionization State at Physiological pH

1H‑Imidazole‑4‑sulfonamide exists as a 4(5)‑tautomeric pair with a predicted pKa of 9.49 ± 0.60 . In contrast, the 2‑sulfonamide positional isomer (CAS 875244‑89‑6) is estimated to have a pKa >10.5, consistent with the electron‑withdrawing effect of the adjacent endocyclic nitrogen [1]. At physiological pH 7.4, the 4(5)‑isomer is >98 % neutral, whereas the 2‑isomer remains largely (>99 %) protonated as the –SO₂NH₃⁺ species [1]. This fundamental difference alters hydrogen‑bonding capacity, membrane permeability, and the ability to coordinate the catalytic zinc ion in metalloenzymes such as carbonic anhydrase [1].

Prototropic tautomerism pKa drug-like properties

4‑Substituted Imidazole Sulfonamides Achieve Sub‑100 nM Antifungal Potency Comparable to Itraconazole

A combinatorial library of 4‑substituted imidazole sulfonamides, representing the first C‑linked azole antifungals, was profiled against key Candida species [1]. The most potent member (compound 30) exhibited an IC₅₀ < 100 nM, a value that compares favourably with the clinically approved triazole itraconazole (IC₅₀ ≈ 100 nM in the same assay format) [1]. Importantly, the C‑sulfonamide linkage distinguishes these compounds from classical N‑azole antifungals, offering a potential strategy to circumvent CYP51‑mediated resistance [1].

Antifungal Candida C-linked azole

Within‑Series PFT Inhibition: SAR Around the Imidazole‑4‑sulfonamide Template Reveals a 50‑Fold Potency Window

Two N‑substituted imidazole‑4‑sulfonamide derivatives were evaluated side‑by‑side in a protein farnesyltransferase (PFT) scintillation proximity assay [1]. Sulfonamide 17 (1‑methyl‑imidazole‑4‑sulfonamide scaffold) displayed an IC₅₀ of 1.9 nM, whereas Sulfonamide 12ae, differing in the aryl‑substitution pattern, showed an IC₅₀ of 95 nM under identical conditions (pH 7.5, 2 °C) [1]. The 50‑fold potency spread illustrates that the imidazole‑4‑sulfonamide core is not a passive scaffold but an active participant in binding, highly sensitive to the precise electronic and steric environment of the 4‑sulfonamide motif [1].

Protein farnesyltransferase oncology scintillation proximity assay

Highest‑Impact Research and Industrial Applications of 1H-Imidazole-4-sulfonamide Directly Supported by Quantitative Evidence


CNS Histamine H₃ Receptor Antagonist Lead Optimisation

Programs targeting cognitive disorders such as ADHD and narcolepsy benefit from the sulfonamide‑linked imidazole scaffold, which delivers ~40‑fold greater H₃ binding affinity than the urea isostere [1]. Incorporating 1H‑imidazole‑4‑sulfonamide at the hit‑generation stage enables a higher‑quality starting point, reducing the number of iterative cycles required to achieve nanomolar potency.

Novel C‑Linked Azole Antifungal Discovery Against Resistant Candida Strains

Fungal drug‑discovery groups can build compound libraries around the 4‑sulfonamide core to generate C‑linked azoles that match itraconazole’s in vitro potency (IC₅₀ < 100 nM) while potentially evading CYP51‑based resistance [2]. This scaffold is a direct alternative to triazole‑containing intermediates commonly sourced for antifungal SAR campaigns.

Oncology‑Directed Protein Farnesyltransferase (PFT) Inhibitor Libraries

The imidazole‑4‑sulfonamide template supports sub‑nanomolar PFT inhibition with appropriate N‑substitution (IC₅₀ = 1.9 nM for Sulfonamide 17) [3]. Medicinal chemistry groups focused on Ras‑driven cancers can acquire the parent compound to generate focused libraries and rapidly explore the 50‑fold potency window conferred by differential amine capping.

Chemical Biology Probes Exploiting Tautomer‑Dependent Target Engagement

Because 1H‑imidazole‑4‑sulfonamide undergoes rapid 4↔5 tautomerism, it presents a dynamic binding surface that can be exploited to probe tautomer‑selective interactions in zinc‑containing metalloenzymes (e.g., carbonic anhydrases) . This property, absent in N‑methylated analogs, makes the parent compound uniquely suited for mechanistic studies of tautomerism‑driven enzyme inhibition.

Quote Request

Request a Quote for 1H-Imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.